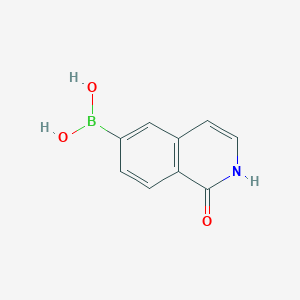

(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid

CAS No.:

Cat. No.: VC13826086

Molecular Formula: C9H8BNO3

Molecular Weight: 188.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BNO3 |

|---|---|

| Molecular Weight | 188.98 g/mol |

| IUPAC Name | (1-oxo-2H-isoquinolin-6-yl)boronic acid |

| Standard InChI | InChI=1S/C9H8BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5,13-14H,(H,11,12) |

| Standard InChI Key | OZPWJSUCIZROJZ-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O |

| Canonical SMILES | B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 188.98 g/mol

-

IUPAC Name: (1-Oxo-2H-isoquinolin-6-yl)boronic acid

-

SMILES:

-

InChI Key: OZPWJSUCIZROJZ-UHFFFAOYSA-N

The compound’s structure combines a boronic acid group (-B(OH)₂) at the C-6 position of a 1,2-dihydroisoquinolin-1-one scaffold (Figure 1). This configuration enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, a key feature in synthetic chemistry .

Synthesis Methods

General Synthetic Routes

Boronic acids are typically synthesized via palladium-catalyzed borylation or transmetallation. For (1-oxo-1,2-dihydroisoquinolin-6-yl)boronic acid, key steps include:

-

Borylation of Halogenated Precursors:

-

Purification: Column chromatography or recrystallization yields the pure boronic acid .

Industrial-Scale Production

While specific industrial protocols are scarce, scalable methods involve optimizing solvent systems (e.g., 1,4-dioxane/water) and catalytic conditions to enhance yield (>80%) .

Applications in Organic and Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The compound serves as a key intermediate in synthesizing biaryl structures:

-

Example: Coupling with aryl halides under Pd catalysis produces 6-arylisoquinolones, scaffolds prevalent in bioactive molecules .

-

Recent Study: Ni-catalyzed reductive cross-coupling with alkyl tosylates yielded 6-azacyclic isoquinolones with anticancer potential .

Medicinal Chemistry

-

Bioactive Analogues: Derivatives exhibit inhibitory activity against kinases (e.g., HPK1) and metalloproteinases, highlighting therapeutic potential .

-

Structure-Activity Relationship (SAR): The boronic acid group enhances target binding via reversible covalent interactions, improving drug specificity.

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility | Soluble in DMSO, DMF, THF |

| Stability | Moisture-sensitive; store inert, 2–8°C |

Comparative Analysis with Related Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid | Methyl at C-2 | Enhanced steric hindrance alters reactivity. |

| 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate | -SO₂CF₃ group | Higher electrophilicity for nucleophilic substitution. |

Research Frontiers

Photoredox/Ni-Catalyzed Decarboxylative Coupling

Merged photoredox and Ni catalysis enables C–C bond formation with α-carboxylic acids, expanding access to 6-substituted isoquinolones .

Bioconjugation

The boronic acid moiety facilitates conjugation to biomolecules (e.g., antibodies) for targeted drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume